N-(3,4-dimethoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(3,4-dimethoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic small molecule featuring a dihydroquinolinone core substituted with a 4-methylbenzoyl group at position 3, a methyl group at position 6, and an acetamide-linked 3,4-dimethoxyphenyl moiety.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5/c1-17-5-8-19(9-6-17)27(32)22-15-30(23-11-7-18(2)13-21(23)28(22)33)16-26(31)29-20-10-12-24(34-3)25(14-20)35-4/h5-15H,16H2,1-4H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPSMOLQGLMEAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Introduction of the Dimethoxyphenyl Group: This step involves a Friedel-Crafts acylation reaction, where the quinoline core is acylated with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s structural analogs differ in three key regions:
Quinoline Core Modifications: Substitutions at positions 3 and 2.
Benzoyl Group Variations : Alkyl/alkoxy substituents on the benzoyl ring.
Acetamide-Linked Aryl Groups : Electron-donating or withdrawing substituents.
Table 1: Structural and Functional Comparison
Substituent Effects on Bioactivity and Physicochemical Properties
- Quinoline Core: 6-Methyl (Target) vs. 6-Fluoro (): Methyl groups enhance metabolic stability compared to halogens, which may improve pharmacokinetics. Fluorine’s electronegativity could alter binding affinity in target proteins . 4-Methylbenzoyl (Target) vs. 4-Ethoxybenzoyl (): Ethoxy’s bulkiness may reduce membrane permeability, while methyl optimizes steric compatibility with hydrophobic binding pockets.
Acetamide-Linked Aryl Groups :
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound belonging to the class of quinoline derivatives. Its unique structure, featuring a 3,4-dimethoxyphenyl group and a quinoline core with a 4-methylbenzoyl substitution, contributes to its potential biological activities, particularly in the field of medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C22H24N2O4
- Molecular Weight : 384.44 g/mol
- LogP : 4.5 (indicating moderate lipophilicity)
Biological Activity
The compound has been studied for various biological activities, primarily focusing on its anti-cancer properties . Research indicates that it may inhibit the growth of multiple cancer cell lines through interactions with specific molecular targets involved in cell proliferation and survival.
The proposed mechanism of action involves:
- Inhibition of Enzymes : The compound likely interacts with enzymes critical for cancer cell metabolism.
- Receptor Modulation : It may also modulate receptor activity that influences cell growth and apoptosis.
Anti-Cancer Activity
Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 10.0 | |
| A549 (Lung Cancer) | 15.0 |
These findings suggest that the compound could be a promising candidate for further development in cancer therapy.
Case Studies
- In Vitro Studies : A study involving human breast cancer cells indicated that treatment with the compound led to a dose-dependent decrease in cell viability, suggesting potential for therapeutic application.
- Mechanistic Studies : Additional research focused on the molecular pathways affected by the compound revealed that it may induce apoptosis through the activation of caspase pathways.
Potential Applications
Given its biological activity, this compound is being explored for:
- Lead Compound in Drug Discovery : Its structure can be optimized to enhance efficacy and reduce side effects.
- Combination Therapies : It may be used alongside existing cancer treatments to improve outcomes.
Q & A
Q. Example NMR Data :
| Proton Group | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic (dimethoxy) | 7.16–7.69 | d, br s | C6/C5-H |
| Acetamide NH | 7.69 | br s | CONH |
Advanced: How can X-ray crystallography resolve conformational ambiguities in the solid state?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction.
- Refinement (SHELXL) : Analyze asymmetric units to identify multiple conformers. For example, three distinct molecules (A, B, C) in the unit cell showed dihedral angles of 54.8°–77.5° between aromatic rings, indicating steric-driven rotational flexibility .
- Hydrogen Bonding : Identify R₂²(10) dimer motifs via N–H⋯O interactions (2.8–3.0 Å), stabilizing crystal packing .
Q. Key Metrics :
| Metric | Value (Example) | Significance |
|---|---|---|
| Dihedral Angle (Aromatic Rings) | 54.8°–77.5° | Conformational flexibility |
| N–H⋯O Bond Length | 2.89 Å | Dimer stabilization |
Advanced: What computational methods validate experimental structural and electronic properties?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to compare bond lengths/angles with crystallographic data (e.g., ±0.02 Å agreement) .
- Electrostatic Potential Maps : Identify charge transfer regions (e.g., electron-deficient quinolinone core) for reactivity predictions .
- TD-DFT : Simulate UV-Vis spectra (λmax) to correlate with experimental absorbance .
Q. Case Study :
- Dipole Moment : Calculated 5.2 Debye vs. experimental 4.9 Debye, validating charge distribution models .
Advanced: How can pharmacological activity be evaluated against disease targets?
Methodological Answer:
- Enzyme Assays : Test inhibition of kinases or proteases using fluorogenic substrates (e.g., ATPase activity for cancer targets) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., IC₅₀ values <10 μM for quinazolinone analogs) .
- Molecular Docking : Target quinolinone acetamides to ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
